molecular formula C14H15N3O4S B3845600 Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate

Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate

Cat. No.: B3845600
M. Wt: 321.35 g/mol
InChI Key: HCGQHLCOFWBZLN-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate is a complex organic compound that features a pyridine ring, a thioether linkage, and an oxazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-bromopyridine, undergoes a nucleophilic substitution reaction with thiourea to form 2-pyridin-2-ylsulfanylacetamide.

    Oxazole Ring Formation: The intermediate is then reacted with ethyl bromoacetate in the presence of a base to form the oxazole ring.

    Final Coupling: The resulting compound is coupled with ethyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridinyldithio)ethyl Methacrylate: Similar in structure but with a methacrylate group instead of an oxazole ring.

    Pyridinethione Derivatives: Compounds with similar pyridine and thioether linkages but different functional groups.

Uniqueness

Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate is unique due to its combination of a pyridine ring, thioether linkage, and oxazole ring, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-2-20-13(19)7-10-8-21-14(16-10)17-11(18)9-22-12-5-3-4-6-15-12/h3-6,8H,2,7,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGQHLCOFWBZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=COC(=N1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate
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Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate
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Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate
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Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate
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Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate
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Ethyl 2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-oxazol-4-yl]acetate

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